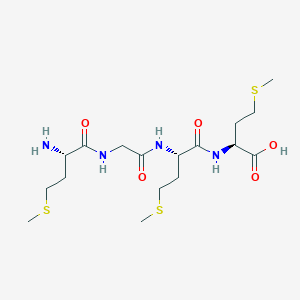
l-Methionylglycyl-l-methionyl-l-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
l-Methionylglycyl-l-methionyl-l-methionine is a tripeptide composed of three methionine residues and one glycine residue Methionine is an essential amino acid that plays a critical role in various biological processes, including protein synthesis and metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of l-Methionylglycyl-l-methionyl-l-methionine typically involves peptide bond formation between the amino acids. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of methionine and its derivatives, including this compound, can be achieved through fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli strains can be metabolically engineered to enhance methionine production by overexpressing key enzymes and optimizing fermentation conditions .
Chemical Reactions Analysis
Types of Reactions
l-Methionylglycyl-l-methionyl-l-methionine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction of oxidized methionine residues back to methionine.
Substitution: Substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used under appropriate pH and temperature conditions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regeneration of methionine from its oxidized forms.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
l-Methionylglycyl-l-methionyl-l-methionine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Potential therapeutic applications due to the essential nature of methionine in human health.
Industry: Utilized in the production of nutritional supplements and animal feed.
Mechanism of Action
The mechanism of action of l-Methionylglycyl-l-methionyl-l-methionine involves its incorporation into proteins and peptides during synthesis. Methionine residues play a crucial role in initiating protein synthesis and can act as methyl donors in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and other molecular targets involved in protein synthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
Methionylglycine: A dipeptide consisting of methionine and glycine.
Methionyl-methionine: A dipeptide composed of two methionine residues.
Alanyl-proline: A dipeptide consisting of alanine and proline.
Uniqueness
l-Methionylglycyl-l-methionyl-l-methionine is unique due to its specific sequence of amino acids, which may confer distinct biochemical properties and potential applications compared to other similar compounds. Its multiple methionine residues may enhance its role in protein synthesis and metabolic processes.
Properties
Molecular Formula |
C17H32N4O5S3 |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H32N4O5S3/c1-27-7-4-11(18)15(23)19-10-14(22)20-12(5-8-28-2)16(24)21-13(17(25)26)6-9-29-3/h11-13H,4-10,18H2,1-3H3,(H,19,23)(H,20,22)(H,21,24)(H,25,26)/t11-,12-,13-/m0/s1 |
InChI Key |
BOCWTHDHJPOLAY-AVGNSLFASA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride](/img/structure/B13819412.png)
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)

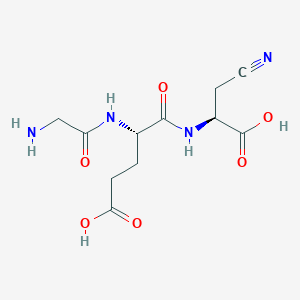
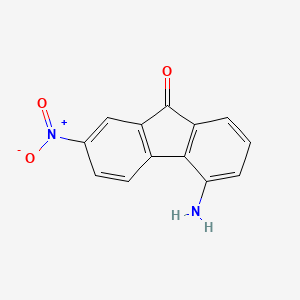


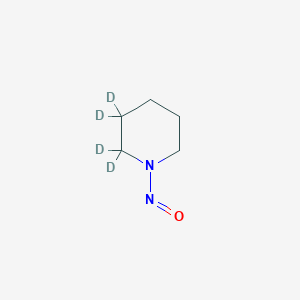
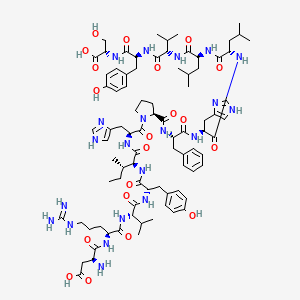
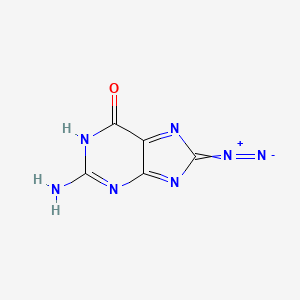
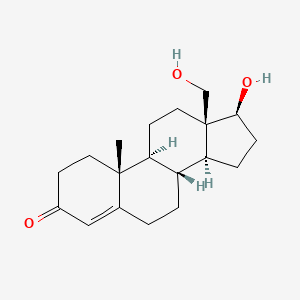
![1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane](/img/structure/B13819480.png)

